molecular formula C26H23NO4 B2549241 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2460757-72-4

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2549241
CAS No.: 2460757-72-4
M. Wt: 413.473
InChI Key: ZVOIAKNWGSQRAB-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
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Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized as a protective group for hydroxy-groups in organic synthesis. It is compatible with various acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups, showcasing its utility in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

The compound has been applied in the synthesis of complex organic molecules, such as thiazole-4-carboxylic acid derivatives. This demonstrates the flexibility and utility of the Fmoc group in facilitating reactions under various conditions, enabling the synthesis of structurally complex molecules with potential applications in drug development and materials science (Le & Goodnow, 2004).

Molecular Structure Studies

Studies on related compounds like 9-oxo-9H-fluorene-1-carboxylic acid have contributed to understanding molecular conformations and interactions. Such research aids in the development of new materials and the exploration of molecular behaviors, which can have implications in fields ranging from materials science to pharmaceuticals (Coté, Lalancette, & Thompson, 1996).

Photocatalysis and Organic Synthesis

Carbazole and related compounds have been studied for their photocatalytic properties, which can be utilized in organic synthesis. These compounds enable light-driven reactions, offering a sustainable alternative to traditional synthesis methods. This approach has implications for green chemistry, demonstrating the potential of these compounds in environmental-friendly chemical processes (Chen, Lu, & Wang, 2019).

Environmental Applications

Research on novel perfluoroether carboxylic and sulfonic acids, including compounds related to the Fmoc group, highlights the importance of monitoring and understanding the environmental distribution of fluorinated compounds. This work is crucial for assessing the environmental impact of chemical pollutants and developing strategies for pollution control (Pan et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The future directions for this compound are not specified in the available resources .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)18-10-9-17-14-19(12-11-16(17)13-18)27-26(30)31-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,19,24H,11-12,14-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOIAKNWGSQRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.